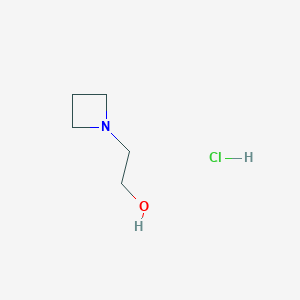

2-(Azetidin-1-yl)ethanol hydrochloride

Description

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-(azetidin-1-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-4-6-2-1-3-6;/h7H,1-5H2;1H |

InChI Key |

FGKQPUGDEJEONZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Azetidine with Ethylene Oxide

The most straightforward and commonly reported synthetic route involves the nucleophilic ring-opening reaction of ethylene oxide by azetidine, followed by conversion to the hydrochloride salt:

- Reaction: Azetidine reacts with ethylene oxide under controlled temperature and basic conditions to form 2-(Azetidin-1-yl)ethanol.

- Salt Formation: The free base is then treated with hydrochloric acid to yield the hydrochloride salt.

- Catalysts and Conditions: A base catalyst such as triethylamine or diisopropylethylamine is typically used to promote nucleophilic attack on ethylene oxide. The reaction is conducted under anhydrous conditions to avoid side reactions.

- Industrial Scale: Large-scale production follows similar principles but optimizes reactant purity, temperature, and reaction time to maximize yield and purity. Purification often involves crystallization or distillation techniques.

Reduction of Azetidine-3-carboxylate Esters

An alternative synthetic approach involves multi-step transformations starting from azetidine-3-carboxylic acid derivatives:

- Step 1: Preparation of azetidine-3-carboxylic acid or its esters (methyl, ethyl, isopropyl glyoxalates).

- Step 2: Reduction of the ester group to the corresponding alcohol using hydride reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), diisobutylaluminum hydride (DIBAL), or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride).

- Step 3: Alkylation of the azetidine nitrogen with 2-bromoethanol or ethylene oxide to introduce the ethanol substituent.

- Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

- Advantages: This method allows for structural modifications on the azetidine ring and can be scaled up efficiently with controlled by-product removal.

Cyclization and Functional Group Transformations

Other methods involve cyclization reactions and functional group modifications on protected azetidine intermediates:

- Cyclization: Benzhydrylamine reacts with epichlorohydrin in the presence of bases like diisopropylethylamine and ethanol to form N-protected azetidine intermediates.

- Mesylation and Substitution: Mesylation of hydroxyl groups followed by nucleophilic displacement (e.g., cyanide ion) and subsequent hydrolysis yields azetidine carboxylic acids.

- Deprotection: Hydrogenolysis removes protecting groups to yield free azetidine derivatives.

- Hydrogenation: Use of palladium hydroxide catalysts under hydrogen pressure facilitates deprotection and conversion to hydrochloride salts.

- Applications: These routes are primarily used for synthesizing azetidine derivatives with additional functional groups but can be adapted for 2-(Azetidin-1-yl)ethanol hydrochloride synthesis.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct alkylation with ethylene oxide | Azetidine, ethylene oxide, base catalyst, HCl | Simple, direct, scalable industrially | Requires strict moisture control |

| Reduction of azetidine-3-carboxylate esters | Azetidine esters, LiAlH4/NaBH4/DIBAL/Red-Al, 2-bromoethanol or ethylene oxide, HCl | Versatile, allows structural modifications | Multi-step, requires handling of strong reducing agents |

| Cyclization and functional group transformations | Benzhydrylamine, epichlorohydrin, mesyl chloride, hydrogenolysis catalysts | Enables synthesis of complex derivatives | More complex, longer synthesis time |

Reaction Conditions and Optimization

- Temperature: Typically 0–5 °C for exothermic steps such as ethylene oxide ring-opening to control reaction rate and avoid side reactions.

- Solvents: Common solvents include methanol, ethanol, toluene, acetonitrile, or mixed solvents like dioxane/water depending on the step.

- Bases: Triethylamine, diisopropylethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to neutralize acids and promote nucleophilic substitutions.

- Hydride Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), diisobutylaluminum hydride (DIBAL), and Red-Al® are selected based on the desired selectivity and scale.

- Purification: Post-reaction purification involves aqueous workup, removal of by-products such as 2-methoxyethanol and ethylene glycol, and isolation by distillation or crystallization.

Analytical and Quality Control Considerations

- Purity Assessment: Thin-layer chromatography (TLC) using silica gel and UV detection, high-performance liquid chromatography (HPLC) with UV detection at 210–280 nm.

- Moisture Content: Loss on drying (LOD) at 105 °C under vacuum, with acceptable limits ≤0.20%.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and purity.

- Safety: Handling requires personal protective equipment (PPE), fume hood use, and proper storage in airtight containers away from ignition sources.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | Azetidine + ethylene oxide + base catalyst | 2-(Azetidin-1-yl)ethanol (free base) |

| 2 | Salt formation | Treatment with HCl | 2-(Azetidin-1-yl)ethanol hydrochloride |

| 3 | Ester reduction | Azetidine-3-carboxylate ester + LiAlH4/NaBH4 | Azetidin-3-methanol derivative |

| 4 | Alkylation | Azetidine derivative + 2-bromoethanol | 2-(Azetidin-1-yl)ethanol derivative |

| 5 | Protection/Deprotection | Benzhydrylamine + epichlorohydrin + hydrogenolysis | Protected azetidine intermediates |

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of reduced derivatives with different functional groups.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

2-(Azetidin-1-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Key Observations :

- Functional Groups: Hydroxyl or ethanol groups improve water solubility, as seen in Azetidin-3-ol hydrochloride (TPSA: 23.5 Ų) , whereas aromatic systems (e.g., benzimidazole in ) enhance lipophilicity.

- Molecular Weight : Smaller azetidine derivatives (e.g., 109.55 g/mol) may exhibit better membrane permeability than bulkier analogs like benzimidazole derivatives (280.15 g/mol) .

Biological Activity

2-(Azetidin-1-yl)ethanol hydrochloride is a chemical compound characterized by its azetidine ring structure and hydroxyl group. Its molecular formula is CHClNO, with a molecular weight of 137.61 g/mol. This compound exhibits significant potential in various biological applications, particularly in the realm of medicinal chemistry and cancer research.

The compound is a hydrochloride salt, soluble in water and polar solvents, which facilitates its use in biological studies. Its reactivity primarily involves nucleophilic substitution reactions due to the azetidine ring and the hydroxyl group, making it a candidate for further biological exploration .

Anticancer Potential

Recent studies have indicated that compounds structurally related to 2-(Azetidin-1-yl)ethanol hydrochloride exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of azetidine have shown IC50 values in the nanomolar range against human breast cancer cells (MCF-7) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | MCF-7 | 0.0039 |

| 3-Fluoro β-lactam derivative | MCF-7 | 0.075 |

| 3-(Prop-1-en-2-yl)azetidinone | MDA-MB-231 | 0.023 |

These studies suggest that compounds with similar structural features to 2-(Azetidin-1-yl)ethanol hydrochloride may also possess significant anticancer properties through mechanisms such as tubulin destabilization and apoptosis induction .

The mechanism by which these compounds exert their biological effects often involves interaction with microtubules, leading to disrupted cellular mitosis. For example, studies have shown that certain azetidine derivatives inhibit tubulin polymerization and induce apoptosis by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .

Study on 3-Fluoro β-Lactam Analogs

A study focused on the synthesis and biological evaluation of β-lactam analogs demonstrated their ability to inhibit cell proliferation in MCF-7 cells effectively. The most potent compounds exhibited IC50 values as low as 0.075 µM, indicating a strong potential for therapeutic applications .

In Vitro Studies

In vitro experiments using flow cytometry revealed that certain derivatives caused cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in treated cells. This was confirmed through immunofluorescence microscopy, which showed significant alterations in microtubule organization following treatment .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Azetidin-1-yl)ethanol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, azetidine derivatives often react with ethanolamine intermediates under anhydrous conditions to avoid hydrolysis. Reducing agents like lithium aluminum hydride (LiAlH4) may be employed in reductive steps, requiring strict moisture control . Yield optimization involves pH adjustments (acidic/basic conditions) and temperature modulation (e.g., 0–5°C for exothermic steps). Purity is typically verified using thin-layer chromatography (TLC) with silica gel plates and UV detection .

Q. How is the purity of 2-(Azetidin-1-yl)ethanol hydrochloride assessed in academic research?

- Methodological Answer : Analytical methods include:

- TLC : Spotting samples alongside standards using mobile phases like chloroform-methanol-acetone-ammonia (28:30:10:1) and comparing UV-254 nm fluorescence .

- Loss on Drying (LOD) : Heating at 105°C under vacuum for 4 hours; acceptable limits ≤0.20% .

- HPLC : Reverse-phase columns with UV detection at 210–280 nm for quantifying impurities.

Q. What safety protocols are critical when handling 2-(Azetidin-1-yl)ethanol hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at room temperature, away from ignition sources .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-(Azetidin-1-yl)ethanol hydrochloride?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azetidine ring stability during substitution reactions .

- Catalyst Use : Triethylamine or DMAP can reduce side reactions like N-alkylation .

- Kinetic Monitoring : In situ FTIR or NMR tracks intermediate formation, enabling real-time adjustments to stoichiometry or temperature .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) for 2-(Azetidin-1-yl)ethanol hydrochloride derivatives?

- Methodological Answer :

- Multi-NMR Techniques : Use - HSQC/HMBC to assign ambiguous proton environments, particularly for azetidine ring protons (~δ 3.5–4.5 ppm) .

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., CHClNO for the parent compound) with <2 ppm error .

- XRD Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do structural modifications (e.g., azetidine ring substitution) affect the compound’s physicochemical properties?

- Methodological Answer :

- LogP Studies : Introduce electron-withdrawing groups (e.g., Cl) to increase hydrophobicity, measured via shake-flask/HPLC methods .

- Thermal Stability : DSC/TGA analysis reveals decomposition points; azetidine rings typically degrade above 200°C .

- Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to predict bioavailability in pharmacological studies .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV 320–400 nm), and pH extremes (1–13) to identify degradation pathways .

- LC-MS/MS : Quantify hydrolyzed by-products (e.g., ethanolamine derivatives) in simulated gastric fluid .

- EPR Spectroscopy : Detect free radical formation during oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.